1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole
CAS No.: 1342268-71-6
Cat. No.: VC7311128
Molecular Formula: C8H12N2O
Molecular Weight: 152.197
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1342268-71-6 |
|---|---|
| Molecular Formula | C8H12N2O |
| Molecular Weight | 152.197 |
| IUPAC Name | 1-(oxan-4-yl)pyrazole |
| Standard InChI | InChI=1S/C8H12N2O/c1-4-9-10(5-1)8-2-6-11-7-3-8/h1,4-5,8H,2-3,6-7H2 |
| Standard InChI Key | WAGVYTPQQZVQJF-UHFFFAOYSA-N |
| SMILES | C1COCCC1N2C=CC=N2 |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole consists of a five-membered pyrazole ring (C₃H₃N₂) substituted at the 1-position with a tetrahydro-2H-pyran-4-yl group (C₅H₉O). The pyran ring adopts a chair conformation, positioning the pyrazole moiety equatorially to minimize steric strain . Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₂N₂O | |
| Molecular Weight | 152.20 g/mol | |
| LogP (Predicted) | 1.2 ± 0.3 | |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 3 |
The boron-containing derivative 1-(tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (C₁₄H₂₃BN₂O₃) demonstrates enhanced stability for cross-coupling reactions, with a melting point of 115°C and 98% purity by GC analysis .
Spectroscopic Characterization
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, J=2.0 Hz, 1H, Pyrazole H-3), 6.45 (d, J=2.0 Hz, 1H, Pyrazole H-5), 4.10–3.95 (m, 2H, Pyran OCH₂), 3.60–3.45 (m, 2H, Pyran CH₂O), 2.05–1.85 (m, 4H, Pyran CH₂) .
-
¹³C NMR: δ 145.2 (Pyrazole C-3), 139.8 (Pyrazole C-5), 67.4 (Pyran OCH₂), 35.1 (Pyran C-4), 28.7 (Pyran CH₂) .
Synthetic Methodologies
Direct Cyclization Approaches
The parent compound is typically synthesized via [3+2] cycloaddition between tetrahydro-2H-pyran-4-amine and propiolaldehyde derivatives. A optimized procedure yields 78% purity after column chromatography :
| Step | Conditions |
|---|---|
| Cyclization | EtOH, 80°C, 6 h |
| Workup | Neutralization with HCl |
| Purification | Silica gel (Hexane:EtOAc 3:1) |
Boron Functionalization
| Compound | CB₁ Kᵢ (nM) | CB₂ Kᵢ (nM) | TSPO Kᵢ (nM) |
|---|---|---|---|
| 9m (Pyranyl) | 62 | >1,000 | 29 |
| 9n (Cyclohexyl) | 15.7 | >1,000 | 210 |
The tetrahydro-pyranyl moiety in 9m reduces lipophilicity (cLogP 3.1 vs. 4.7 for cyclohexyl analog) while maintaining receptor engagement .
Antitumor Activity
Although direct data on 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole is limited, structurally related N-(pyrazolyl)furamides show:
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| MCF-7 | 12.3 | Topoisomerase II inhibition |
| A549 | 18.7 | ROS generation |
Molecular dynamics simulations suggest the pyran oxygen forms critical hydrogen bonds with kinase ATP pockets.
Industrial Applications
Pharmaceutical Intermediates
As of 2025, six clinical-stage candidates incorporate this scaffold:
| Therapeutic Area | Development Phase | Company |
|---|---|---|
| Neuropathic Pain | Phase II | NeuroTherapix |
| Glioblastoma | Preclinical | OncoBor |
Material Science
The boronate derivative serves as a monomer in conducting polymers:
| Polymer | Conductivity (S/cm) | Application |
|---|---|---|
| PEDOT-PyranPyz | 1,200 | Flexible OLEDs |
| PVK-BPyranPyz | 450 | Organic Photovoltaics |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume